molecular formula C18H13ClN2OS2 B414304 3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-benzothiophene-2-carboxamide CAS No. 331269-11-5

3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B414304
CAS No.: 331269-11-5
M. Wt: 372.9g/mol
InChI Key: YVVVUCJZQMRNBJ-UHFFFAOYSA-N
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Description

3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-benzothiophene-2-carboxamide is a complex organic compound with a unique structure that includes both benzothiophene and cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-benzothiophene-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The initial step involves the synthesis of the benzothiophene core, which can be achieved through cyclization reactions of appropriate precursors.

    Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions, often using reagents like sodium cyanide or potassium cyanide.

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions, using reagents like ammonia or amines.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-benzothiophene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide
  • 3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide

Uniqueness

Compared to similar compounds, 3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-benzothiophene-2-carboxamide is unique due to its specific structural features, such as the presence of both benzothiophene and cyano groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

CAS No.

331269-11-5

Molecular Formula

C18H13ClN2OS2

Molecular Weight

372.9g/mol

IUPAC Name

3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C18H13ClN2OS2/c19-15-11-6-2-4-8-14(11)23-16(15)17(22)21-18-12(9-20)10-5-1-3-7-13(10)24-18/h2,4,6,8H,1,3,5,7H2,(H,21,22)

InChI Key

YVVVUCJZQMRNBJ-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl)C#N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl)C#N

Origin of Product

United States

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